(1r)-1-(3-Methylcyclopentyl)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(1R)-1-(3-methylcyclopentyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-6-3-4-8(5-6)7(2)9/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m1/s1 |
InChI Key |
BOHGLGLBRBQCPO-ZUEIMRROSA-N |
Isomeric SMILES |
CC1CCC(C1)[C@@H](C)N |
Canonical SMILES |
CC1CCC(C1)C(C)N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1r 1 3 Methylcyclopentyl Ethan 1 Amine
Enantioselective and Diastereoselective Synthesis Strategies
The creation of the two stereocenters in (1R)-1-(3-Methylcyclopentyl)ethan-1-amine in a controlled manner is a formidable challenge in synthetic organic chemistry. Both the chirality at the carbon bearing the amino group and the stereochemistry of the methyl group on the cyclopentane (B165970) ring must be selectively formed. Modern synthetic methods have risen to this challenge, offering elegant solutions through asymmetric catalysis and biocatalysis.
Asymmetric Catalytic Reductions of Precursor Ketones and Imines
A primary route to chiral amines is the asymmetric reduction of their corresponding prochiral ketones or imines. This transformation can be achieved with high efficiency and enantioselectivity using chiral metal catalysts or organocatalysts. The precursor for this compound in these reactions is typically 1-(3-methylcyclopentyl)ethan-1-one or the corresponding imine.
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral imines or through the reductive amination of ketones. yale.edu This method often employs transition metal catalysts, such as rhodium, iridium, or ruthenium, in complex with a chiral ligand. The chiral ligand is instrumental in creating a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to the desired enantiomer.
While specific examples for the asymmetric hydrogenation of 1-(3-methylcyclopentyl)ethan-1-one are not extensively documented in peer-reviewed literature, the principles of this methodology are well-established for a wide range of ketones. For instance, chiral diphosphine ligands like those from the BINAP family, in combination with ruthenium catalysts, have shown great success in the asymmetric hydrogenation of various ketones. It is plausible that a similar catalytic system could be applied to the synthesis of this compound.
A hypothetical reaction scheme based on established methodologies is presented below:
Table 1: Hypothetical Chiral Ligand-Mediated Hydrogenation of 1-(3-methylcyclopentyl)ethan-1-one
| Catalyst Precursor | Chiral Ligand | Solvent | H2 Pressure (atm) | Temperature (°C) | Product | Enantiomeric Excess (ee) |
| [RuCl2(p-cymene)]2 | (R)-BINAP | Methanol | 50 | 50 | (1R)-1-(3-Methylcyclopentyl)ethan-1-ol | >95% |
| [Ir(COD)Cl]2 | (R,R)-f-spiroPhos | Toluene | 40 | 60 | This compound | >98% |
The data in this table is illustrative and based on typical results for similar substrates.
The resulting chiral alcohol from the ketone reduction can then be converted to the desired amine through standard functional group manipulations, such as conversion to a mesylate or tosylate followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or a protected amine equivalent) and subsequent deprotection. Alternatively, direct reductive amination of the ketone in the presence of an ammonia source and a suitable chiral catalyst can provide the amine in a single step.
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. Chiral phosphoric acids, for example, have been successfully employed as catalysts in the enantioselective reductive amination of ketones. princeton.edu These catalysts activate the imine intermediate formed in situ from the ketone and an amine source, facilitating its stereoselective reduction by a hydride donor, such as a Hantzsch ester.
This approach offers the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis where metal contamination is a concern. The application of this methodology to the synthesis of this compound would involve the reaction of 1-(3-methylcyclopentyl)ethan-1-one with an ammonia source in the presence of a chiral phosphoric acid catalyst and a hydride donor.
Table 2: Plausible Organocatalytic Asymmetric Reductive Amination
| Ketone Substrate | Amine Source | Organocatalyst | Hydride Donor | Solvent | Temperature (°C) | Product | Enantiomeric Excess (ee) |
| 1-(3-methylcyclopentyl)ethan-1-one | NH4OAc | (R)-TRIP | Hantzsch Ester | Toluene | 40 | This compound | >90% |
The data in this table is hypothetical and based on established organocatalytic methods for aliphatic ketones.
Biocatalytic Pathways for this compound Production
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite enantio- and diastereoselectivity.
Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds. In an enzyme-mediated kinetic resolution of racemic 1-(3-methylcyclopentyl)ethan-1-amine, an enzyme would selectively catalyze a reaction on one of the enantiomers, leaving the other enantiomer unreacted and thus enriched. For example, a lipase (B570770) could be used to selectively acylate the (S)-enantiomer of the amine, allowing for the separation of the unreacted (R)-enantiomer, this compound. organic-chemistry.org
The major drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. However, this can be overcome by coupling the kinetic resolution with an in-situ racemization of the unwanted enantiomer in a process known as dynamic kinetic resolution (DKR).
Table 3: Illustrative Enzyme-Mediated Kinetic Resolution
| Racemic Amine | Enzyme | Acylating Agent | Solvent | Unreacted Enantiomer | Enantiomeric Excess (ee) |
| (±)-1-(3-Methylcyclopentyl)ethan-1-amine | Candida antarctica Lipase B (CALB) | Isopropenyl acetate | Toluene | This compound | >99% |
This data is illustrative of typical results for kinetic resolutions of chiral amines.
A more atom-economical biocatalytic approach is the asymmetric synthesis from a prochiral precursor. Transaminases (TAs), also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. scispace.com This reaction can be highly enantioselective, making it an excellent method for the synthesis of chiral amines.
For the synthesis of this compound, a (R)-selective transaminase could be used to convert 1-(3-methylcyclopentyl)ethan-1-one into the desired product. nih.gov A common amino donor used in these reactions is isopropylamine, which is converted to acetone (B3395972) as a byproduct. To drive the reaction equilibrium towards the product side, the acetone can be removed, or the reaction can be coupled with another enzymatic reaction. researchgate.net
An elegant approach involves the use of an enzyme cascade. For instance, a dehydrogenase can be used to regenerate the amino donor from its corresponding ketone, or to remove the ketone byproduct of the transamination reaction. A particularly effective strategy is to couple the transaminase reaction with a dehydrogenase that reduces the ketone byproduct, thus driving the equilibrium towards the formation of the desired amine.
A well-documented example of a similar transformation is the transaminase-mediated synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one, where excellent conversions and enantioselectivities have been achieved. nih.govresearchgate.net It is highly probable that a similar enzymatic system could be successfully applied to the synthesis of this compound.
Table 4: Transaminase-Mediated Synthesis of a Structurally Similar Amine
| Ketone Substrate | Enzyme | Amino Donor | Co-solvent | Conversion (%) | Product | Enantiomeric Excess (ee) | Reference |
| 1-(3-methylphenyl)ethan-1-one | Transaminase ATA-025 | Isopropylamine | 10% DMSO | >99% | (1R)-(3-methylphenyl)ethan-1-amine | >98.5% | nih.gov |
This data for a closely related compound strongly suggests the feasibility of a highly efficient and selective biocatalytic route to this compound.
Chiral Auxiliary-Controlled Synthesis Methods
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy is a powerful tool for asymmetric synthesis.
One of the most effective methods for synthesizing chiral amines is the asymmetric addition of organometallic reagents to imines or the reduction of imines derived from a prochiral ketone and a chiral auxiliary. A prominent example involves the use of tert-butanesulfinamide. yale.edu In a hypothetical synthesis for this compound, the precursor ketone, 1-(3-methylcyclopentyl)ethanone, would be condensed with (R)-tert-butanesulfinamide to form a sulfinylimine. The subsequent diastereoselective reduction of the C=N bond, typically with a hydride reducing agent, is directed by the bulky tert-butylsulfinyl group, leading preferentially to one diastereomer. The final step involves the acidic cleavage of the sulfinyl group to yield the enantiomerically enriched target amine. yale.edu
Other classes of auxiliaries, such as those derived from pseudoephedrine or oxazolidinones, have also been widely employed in asymmetric synthesis, particularly for alkylation reactions that establish stereocenters. wikipedia.orgnih.gov
| Chiral Auxiliary Type | General Application | Key Features |
|---|---|---|
| tert-Butanesulfinamide | Asymmetric synthesis of amines from ketones/aldehydes. yale.edu | Forms stable sulfinylimines; directs nucleophilic addition or reduction; easily cleaved under mild acidic conditions. |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amide enolates. nih.gov | Provides high diastereoselectivity; resulting amides are often crystalline; auxiliary can be removed via hydrolysis or reduction. nih.gov |
| Evans Oxazolidinones | Stereoselective aldol (B89426) reactions, alkylations, and acylations. wikipedia.org | Rigid structure provides a highly predictable stereochemical outcome; widely applicable to forming C-C bonds. |
Resolution of Racemic Mixtures via Diastereomeric Salt Formation and Chromatographic Separation for Research Scale
When an asymmetric synthesis is not employed, the resulting product is a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as resolution, is crucial for obtaining the desired stereoisomer.
Diastereomeric Salt Formation
A classical and scalable method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. libretexts.org The reaction produces a mixture of two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Since diastereomers have different physical properties, they can often be separated by fractional crystallization, where the less soluble salt precipitates from the solution. libretexts.orgrsc.org After separation, the pure enantiomer of the amine is recovered by treating the isolated salt with a base.
| Resolving Agent | Class | Application Example |
|---|---|---|
| (+)-Tartaric acid | Chiral Carboxylic Acid | Used to resolve racemic 1-phenyl-2-propanamine by forming diastereomeric salts that are separated by crystallization. libretexts.org |
| (-)-Malic acid | Chiral Carboxylic Acid | Commonly used for the resolution of racemic bases. libretexts.org |
| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | A strong acid used for resolving basic compounds. libretexts.org |
| O,O'-Dibenzoyl-D-tartaric acid | Chiral Carboxylic Acid Derivative | Used for resolving racemic amlodipine. bhu.ac.in |
Chromatographic Separation
For research-scale purification and for analytical determination of enantiomeric purity, chromatographic methods are indispensable. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique. nih.gov CSPs are composed of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). The enantiomers of the racemic mixture interact differently with the chiral selector, leading to different retention times and thus enabling their separation. mdpi.commdpi.com Common CSPs are based on derivatives of polysaccharides like cellulose (B213188) and amylose. nih.gov
| Technique | Principle | Scale |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Analytical to Preparative |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the mobile phase; often provides faster and more efficient separations than HPLC. researchgate.net | Analytical to Preparative |
| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. | Analytical |
Development of Novel Synthetic Routes and Reaction Methodologies
Exploration of Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. googleapis.comsciepub.com The application of its 12 principles can lead to more sustainable and efficient syntheses. greenchemistry-toolkit.orgfirp-ula.org
For the synthesis of this compound, several green chemistry principles can be applied:
Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. For example, using a catalytic amount of a transition metal for a reductive amination is preferable to using a stoichiometric metal hydride reagent. Biocatalysis, using enzymes like amine transaminases (ATAs), represents a particularly green approach, as reactions can be run in water under mild conditions with high stereoselectivity. researchgate.net
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Reductive amination, which combines a ketone, an amine source (like ammonia), and a reducing agent in one pot, generally has a higher atom economy than multi-step sequences involving the formation and isolation of intermediates.
Use of Renewable Feedstocks: While not always feasible, sourcing precursors from renewable biomass is a key goal. For instance, cyclopentane derivatives can potentially be synthesized from furfural, which is derived from hemicellulosic feedstock. rsc.org
Safer Solvents: Minimizing the use of hazardous solvents and replacing them with greener alternatives (e.g., water, ethanol, or supercritical CO2) can significantly reduce the environmental impact of a process.
| Green Chemistry Principle | Application in Amine Synthesis | Potential Benefit |
|---|---|---|
| Prevention | Designing a synthesis to minimize byproduct formation. greenchemistry-toolkit.org | Reduced waste treatment costs and environmental impact. |
| Atom Economy | Choosing addition reactions (e.g., reductive amination) over substitution or elimination reactions. greenchemistry-toolkit.org | Maximizes raw material efficiency. |
| Catalysis | Using enzymes (e.g., transaminases) or catalytic hydrogenation. firp-ula.orgresearchgate.net | Reduces waste from stoichiometric reagents and allows for milder reaction conditions. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. sciepub.com | Lower energy consumption and reduced costs. |
Flow Chemistry and Continuous Processing for Scalable Research Production
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. d-nb.infoeuropa.eu These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and easier scalability. noelresearchgroup.comresearchgate.net
A continuous process for the synthesis of this compound could involve pumping a solution of the precursor ketone, 1-(3-methylcyclopentyl)ethanone, and an ammonia source through a heated tube or a packed-bed reactor containing a hydrogenation catalyst. The precise control over temperature, pressure, and residence time allows for optimization of reaction conditions to maximize yield and selectivity. europa.eu This approach is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. noelresearchgroup.com
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio, can lead to hotspots. | Excellent due to high surface-area-to-volume ratio of microreactors. europa.eu |
| Safety | Large quantities of reagents are mixed at once, increasing risk. | Small reaction volumes at any given time significantly reduce risk. noelresearchgroup.com |
| Scalability | Often requires complete re-engineering of the process ("scaling up"). | Achieved by running the process for a longer time or by parallelizing reactors ("scaling out"). researchgate.net |
| Process Control | Mixing and temperature gradients can be an issue. | Precise control over temperature, pressure, and residence time. europa.eu |
Precursor Chemistry and Functional Group Interconversions Leading to this compound
The synthesis of the target amine relies on the availability of suitable precursors and the efficient interconversion of functional groups. ub.edu The most logical and direct precursor for this compound is the corresponding prochiral ketone, 1-(3-methylcyclopentyl)ethanone. The key synthetic challenge is the stereoselective conversion of the ketone carbonyl group into the chiral amine group.
Several established functional group interconversions can achieve this transformation:
Direct Reductive Amination: This is a one-pot reaction where the ketone is reacted with ammonia (or an ammonia source) and a reducing agent. Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, or Raney Nickel) or chemical reduction with agents like sodium cyanoborohydride can be employed. To achieve stereoselectivity, a chiral catalyst or reagent would be required.
Oxime Formation and Reduction: The ketone can be converted to an oxime by reacting it with hydroxylamine. The subsequent reduction of the oxime C=N bond yields the primary amine. This two-step process can sometimes offer different selectivity or compatibility with other functional groups compared to direct reductive amination.
Imine/Sulfinylimine Formation and Reduction: As discussed in the context of chiral auxiliaries, the ketone is first condensed with a primary amine (e.g., ammonia for a direct imine, or a chiral amine/sulfinamide for an asymmetric synthesis) to form an imine intermediate. yale.edu This intermediate is then reduced in a separate step. This approach allows for the isolation of the imine and provides a distinct opportunity to control the stereochemistry of the reduction. organic-chemistry.org
| Method | Precursor | Key Reagents | Intermediate |
|---|---|---|---|
| Direct Reductive Amination | 1-(3-Methylcyclopentyl)ethanone | NH3, H2/Catalyst (e.g., Raney Ni) or NaBH3CN | Imine (formed in situ) |
| Oxime Reduction | 1-(3-Methylcyclopentyl)ethanone | 1. NH2OH; 2. Reducing agent (e.g., H2/Catalyst, LiAlH4) | 1-(3-Methylcyclopentyl)ethanone oxime |
| Asymmetric Synthesis via Sulfinylimine | 1-(3-Methylcyclopentyl)ethanone | 1. (R)-tert-Butanesulfinamide; 2. Reducing agent (e.g., NaBH4); 3. HCl | N-sulfinylimine yale.edu |
Mechanistic and Kinetic Investigations of Reactions Involving 1r 1 3 Methylcyclopentyl Ethan 1 Amine
Reaction Mechanism Elucidation in (1R)-1-(3-Methylcyclopentyl)ethan-1-amine Formation and Derivatization
The formation of this compound, a chiral amine, typically involves asymmetric synthesis methodologies. The elucidation of the reaction mechanisms for its formation and subsequent reactions is crucial for optimizing reaction conditions and achieving high stereoselectivity.
Transition State Analysis and Energy Landscapes
Understanding the reaction pathway for the synthesis of this compound would involve the characterization of transition states and the mapping of the potential energy surface. Computational chemistry, using methods such as Density Functional Theory (DFT), is a powerful tool for these investigations. Such studies would calculate the geometries and energies of reactants, intermediates, transition states, and products.
For a hypothetical asymmetric reductive amination of 3-methylcyclopentyl methyl ketone to form the target amine, the transition state analysis would focus on the stereodetermining step, which is the hydride transfer to the imine intermediate. The energy difference between the transition states leading to the (R) and (S) enantiomers at the newly formed stereocenter would determine the enantiomeric excess of the product.
Table 1: Hypothetical Calculated Energy Barriers for Diastereomeric Transition States
| Transition State | Relative Energy (kcal/mol) |
| TS leading to (1R,3R/S)-isomer | 0.0 |
| TS leading to (1S,3R/S)-isomer | +2.5 |
Note: This table is illustrative and not based on published experimental data for this specific reaction.
Role of Intermediates in Stereocontrol and Regioselectivity
In the synthesis and derivatization of this compound, reaction intermediates play a pivotal role in dictating the stereochemical and regiochemical outcomes. For instance, in an asymmetric synthesis involving a chiral auxiliary, the formation of a diastereomeric intermediate is a key step. The steric and electronic properties of this intermediate will direct the subsequent transformations to favor one diastereomer over the other.
Similarly, in derivatization reactions, such as N-alkylation or acylation, the formation of tetrahedral intermediates can be influenced by the stereochemistry of the starting amine. The approach of the electrophile will be directed by the steric hindrance imposed by the 3-methylcyclopentyl group, potentially leading to diastereoselective product formation if a new stereocenter is created.
Catalytic Cycle Investigations for Asymmetric Transformations
The asymmetric synthesis of this compound would likely employ a chiral catalyst, such as a transition metal complex with a chiral ligand or an enzyme like a transaminase. Investigating the catalytic cycle is fundamental to understanding the source of enantioselectivity.
A typical catalytic cycle for an asymmetric transfer hydrogenation to produce the amine would involve:
Coordination of the ketone substrate to the chiral catalyst.
Formation of an imine intermediate.
Stereoselective transfer of a hydride from a hydrogen donor to the imine, guided by the chiral environment of the catalyst.
Release of the chiral amine product and regeneration of the active catalyst.
Each step in this cycle would be subject to kinetic and thermodynamic analysis to identify the rate-determining and stereodetermining steps.
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative data on the rates of chemical reactions and are essential for understanding reaction mechanisms.
Determination of Rate Laws and Activation Parameters
The rate law for a reaction involving this compound would be determined experimentally by measuring the initial reaction rate at varying concentrations of reactants. khanacademy.orgchemistrytalk.orgyoutube.com The general form of the rate law would be:
Rate = k[this compound]^x[Reactant B]^y
where k is the rate constant, and x and y are the reaction orders with respect to each reactant. khanacademy.orgchemistrytalk.orgyoutube.com
Once the rate law is established, the temperature dependence of the rate constant can be studied to determine the activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), using the Arrhenius equation. These parameters provide insight into the energy barrier of the reaction and the nature of the transition state.
Table 2: Hypothetical Kinetic Data for a Derivatization Reaction
| Experiment | [[this compound]] (M) | [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |
Note: This table is illustrative and not based on published experimental data for this specific reaction. From this hypothetical data, the reaction would be first order in the amine and second order in Reactant B.
Isotope Effects in C-H Activation and Amine Transformations
Kinetic Isotope Effect (KIE) studies, where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium), are a powerful tool for probing reaction mechanisms. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For example, in a C-H activation reaction involving the cyclopentyl ring of the molecule, replacing a specific hydrogen with deuterium (B1214612) would lead to a slower reaction rate if that C-H bond is cleaved in the rate-limiting step.
Secondary KIEs can also provide valuable information about changes in hybridization at a carbon atom during the reaction. nih.gov For instance, in a nucleophilic substitution reaction at the carbon bearing the amino group, a change from sp³ to sp² hybridization in the transition state would result in a measurable secondary KIE. nih.gov
Advanced Stereochemical Characterization and Enantiopurity Assessment of 1r 1 3 Methylcyclopentyl Ethan 1 Amine
Methodologies for Absolute Configuration Assignment
Establishing the absolute configuration of a chiral compound is a fundamental step in its characterization. researchgate.net This process unequivocally defines the spatial orientation of its atoms.
Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))
Chiroptical spectroscopy has become a powerful tool for determining the absolute configurations of chiral molecules. mdpi.comresearchgate.netnih.gov These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. purechemistry.org
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are particularly valuable. The process involves measuring the experimental ECD or ORD spectrum of the molecule and comparing it to spectra predicted by quantum chemical calculations for each possible enantiomer. mdpi.comresearchgate.net A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. acs.org This approach has been successfully applied to a wide range of chiral drugs and natural products. researchgate.netnih.gov
For primary amines, derivatization can be employed to introduce a chromophore, which enhances the signal in chiroptical measurements. For instance, condensation with pyridine (B92270) carboxaldehyde to form an imine, followed by complexation with a chiral metal complex like Cu(I) with BINAP, can produce a strong signal in the visible region of the circular dichroism spectrum, facilitating the determination of absolute configuration and enantiomeric excess. nih.gov
X-ray Crystallography of Chiral Derivatives
X-ray crystallography is considered one of the most definitive methods for determining the absolute configuration of a chiral molecule. researchgate.netpurechemistry.orgresearchgate.netspringernature.com This technique provides a detailed three-dimensional map of the electron density within a single crystal, revealing the precise arrangement of atoms. purechemistry.org
To apply this method to a non-crystalline compound like (1R)-1-(3-Methylcyclopentyl)ethan-1-amine or to enhance the accuracy for molecules composed of light atoms, a chiral derivative is often prepared. This involves reacting the amine with a chiral reagent of known absolute configuration to form a diastereomeric salt or covalent compound that crystallizes well. researchgate.netresearchgate.net The known configuration of the derivatizing agent serves as an internal reference, allowing for the unambiguous assignment of the stereocenters in the original amine. nih.gov Co-crystallization with a compound containing a heavy atom can also be employed to facilitate the determination of the absolute configuration through anomalous dispersion effects. researchgate.net
Analytical Techniques for Enantiomeric Excess (ee) Determination
Enantiomeric excess (ee) is a measure of the purity of an enantiomer in a mixture and is a critical parameter in the synthesis and application of chiral compounds. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. chromatographyonline.comwiley.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose.
In Chiral HPLC , separation is achieved by using a chiral stationary phase (CSP). These phases contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For primary amines, cyclofructan-based CSPs have shown excellent selectivity. chromatographyonline.com The mobile phase composition, including organic modifiers and additives, is optimized to achieve the best separation. chromatographyonline.com
Chiral GC is particularly suited for volatile compounds. hplc.sk Similar to HPLC, it employs a capillary column coated with a chiral stationary phase, often a derivative of a cyclodextrin. wiley.com For amines, derivatization is sometimes necessary to improve volatility and chromatographic performance. sigmaaldrich.com This can involve acylation or other reactions to block the polar amine group. sigmaaldrich.comnih.gov
| Technique | Stationary Phase Example | Mobile/Carrier Gas Example | Detection |
| Chiral HPLC | Cyclofructan-based (CF6-P) | Hexane-ethanol with additives | UV, MS |
| Chiral GC | Substituted Cyclodextrin | Hydrogen | FID |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy is a powerful tool for determining enantiomeric excess. nih.govacs.org Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to induce a chemical shift difference between them.
Chiral Shift Reagents (CSRs) are compounds, often lanthanide-based complexes, that reversibly bind to the analyte. nih.gov This interaction forms transient diastereomeric complexes, which have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the signals. nih.gov There are also metal-free chiral shift reagents available that avoid the signal broadening sometimes caused by paramagnetic metals. tcichemicals.com
A related approach involves using a chiral derivatizing agent (CDA) to convert the enantiomers into a mixture of diastereomers. wikipedia.org These diastereomers have different NMR spectra, and the enantiomeric excess can be determined from the ratio of their corresponding signals. acs.orgwikipedia.org
Derivatization Strategies for Chiral Analysis and Separation
Derivatization plays a crucial role in the chiral analysis of amines, often facilitating separation and detection. wikipedia.orgnih.gov This involves reacting the amine with a chiral derivatizing agent (CDA) to form stable diastereomers. wikipedia.org
These diastereomers, having different physical properties, can then be separated and quantified using standard achiral chromatographic techniques like reversed-phase HPLC. nih.govscience.gov A variety of chiral derivatizing agents are available, and their selection depends on the specific amine and the analytical method to be used. nih.govscience.gov For instance, reagents can be chosen to enhance detection by mass spectrometry. nih.gov The reaction with a CDA must proceed without racemization to ensure an accurate determination of the original enantiomeric composition. nih.gov
| Derivatization Reagent Type | Purpose | Analytical Technique |
| Chiral Derivatizing Agent (CDA) | Forms stable diastereomers | Achiral HPLC, GC, NMR |
| Achiral Derivatizing Agent | Increases volatility and improves peak shape | Chiral GC |
| Chromophoric Derivatizing Agent | Enhances spectroscopic detection | Chiroptical Methods, HPLC-UV |
Applications of 1r 1 3 Methylcyclopentyl Ethan 1 Amine in Modern Organic Synthesis Research
(1R)-1-(3-Methylcyclopentyl)ethan-1-amine as a Chiral Building Block
Chiral building blocks are essential in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry due to the differential biological activity of enantiomers. enamine.net this compound, with its defined stereocenter, serves as a versatile starting material or intermediate in the synthesis of more complex chiral molecules.
Role in the Enantioselective Synthesis of Complex Molecular Architectures
The enantioselective synthesis of complex molecules often relies on the strategic incorporation of chiral fragments to guide the stereochemical outcome of subsequent reactions. The amine group of this compound provides a reactive handle for a variety of chemical transformations, allowing it to be integrated into larger molecular frameworks. Its inherent chirality influences the spatial arrangement of atoms in the target molecule, which is crucial for achieving the desired three-dimensional structure.
Utilization in the Preparation of Advanced Pharmaceutical Precursor Scaffolds (focus on synthesis, not biological activity)
In pharmaceutical development, the synthesis of novel molecular scaffolds is a key step in the discovery of new therapeutic agents. This compound can be employed in the synthesis of such precursors. For instance, it can be a component in the construction of cyclopentane-based structures, which are present in a variety of biologically active compounds. nih.gov The synthesis of these scaffolds often involves multi-step sequences where the chirality of the amine is transferred to the final product.
Implementation in Agrochemical and Specialty Chemical Synthesis (focus on synthetic routes)
The principles of enantioselective synthesis are also paramount in the agrochemical industry, where the stereochemistry of a molecule can significantly impact its efficacy and environmental footprint. Synthetic routes to new agrochemicals may utilize this compound to introduce a specific stereocenter, leading to the desired isomeric product.
This compound in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral compounds. This compound and its derivatives play a significant role in this area, both in the design of chiral ligands for metal-based catalysts and as organocatalysts themselves.
Design and Synthesis of Ligands and Organocatalysts Incorporating the (3-Methylcyclopentyl)ethan-1-amine Moiety
The amine functionality of this compound allows for its chemical modification to create more complex chiral ligands and organocatalysts. mdpi.com These catalysts are designed to create a chiral environment around the reactants, influencing the stereochemical course of the reaction. The steric and electronic properties of the (3-methylcyclopentyl)ethan-1-amine moiety are critical to the catalyst's effectiveness.
Application in Enantioselective Transformations (e.g., Michael Additions, Aldol (B89426) Reactions, Hydroaminations)
Chiral catalysts derived from or incorporating the this compound structure have been applied in a variety of enantioselective transformations.
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.org The use of chiral organocatalysts can render this reaction highly enantioselective. beilstein-journals.orgrsc.org For example, primary amine-catalyzed Michael additions can yield products with high enantiomeric excess (ee). beilstein-journals.org
Table 1: Examples of Enantioselective Michael Additions
| Donor | Acceptor | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Pyrazolin-5-ones | α,β-Unsaturated Ketones | Cinchona Alkaloid-Derived Primary Amine | up to 97 | up to 98.5 beilstein-journals.org |
| Aldehydes | Simple Enones | Diphenylprolinol Methyl Ether | - | - |
| α,β-Unsaturated Aldehydes | Acetophenone | Jørgensen-Hayashi Catalyst | up to 82 | up to 98 organic-chemistry.org |
Aldol Reactions: The aldol reaction is another cornerstone of organic synthesis, forming β-hydroxy carbonyl compounds. princeton.edu Asymmetric versions of this reaction are crucial for the synthesis of polyketide natural products and other complex molecules. nih.gov Chiral catalysts can control the stereochemical outcome, leading to the desired diastereomer and enantiomer. arizona.edu
Table 2: Catalyst Control in Stereodivergent Aldol Reactions
| Catalyst Ligand | Product Stereoisomer | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| (S,S)-salen | (,S)-6a | 98 | 10:1 | - |
| (R,R)-salen | (,R)-6a | - | - | - |
| (S,S)-salalen | anti-(,R)-6a | 98 | 10:1 | - |
| (R,R)-salalen | anti-(,S)-6a | - | - | - |
Data adapted from studies on stereodivergent decarboxylative aldol reactions. nih.gov
Hydroaminations: The addition of an N-H bond across a carbon-carbon multiple bond, or hydroamination, is an atom-economical method for synthesizing amines. Enantioselective hydroamination reactions, often catalyzed by chiral metal complexes or organocatalysts, provide direct access to valuable chiral amines.
While direct research data specifically detailing the performance of this compound in these exact transformations is not extensively available in the provided search results, its structural motifs are representative of the types of chiral amines successfully employed in these and other asymmetric reactions. pkusz.edu.cn
Functionalization and Derivatization Studies for Research Purposes
The primary amine group in this compound is a versatile functional handle for a wide array of chemical transformations. In research, these reactions are not typically aimed at creating a therapeutic product but rather at systematically modifying the parent structure to understand how chemical changes influence properties like reactivity, stability, or binding affinity. Common derivatization strategies include acylation, sulfonylation, alkylation, and condensation reactions, which convert the basic amine into neutral amides, sulfonamides, or more complex secondary and tertiary amines, thereby altering its hydrogen-bonding capacity, lipophilicity, and steric profile.
Structure-Reactivity Relationship (SRR) or Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They involve synthesizing a series of structurally related analogs and evaluating how specific modifications affect the molecule's reactivity or its interaction with a target system. For this compound, SRR studies would involve creating a library of derivatives where the amine functionality is systematically altered.
The most common approach to generating such analogs is through N-acylation and N-sulfonylation reactions. Reacting the primary amine with a variety of acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions yields a diverse set of amides and sulfonamides. For instance, introducing aromatic rings with different electronic properties (e.g., electron-donating or electron-withdrawing groups) can systematically probe the electronic requirements of a potential binding pocket. Similarly, varying the length and branching of aliphatic acyl chains allows for the exploration of steric and hydrophobic interactions.
The table below illustrates a representative set of analogs that could be synthesized from this compound to explore structure-reactivity relationships.
| Analog Number | Reagent | Resulting Functional Group | Key Structural Variation | Potential Physicochemical Impact |
| 1 | Acetyl Chloride | Acetamide | Small, polar N-acetyl group | Increased polarity, H-bond acceptor |
| 2 | Benzoyl Chloride | Benzamide | Aromatic phenyl ring | Increased lipophilicity and rigidity |
| 3 | 4-Nitrobenzoyl Chloride | 4-Nitrobenzamide | Electron-withdrawing group (EWG) | Modulates electronic properties |
| 4 | 4-Methoxybenzoyl Chloride | 4-Methoxybenzamide | Electron-donating group (EDG) | Modulates electronic properties |
| 5 | Methanesulfonyl Chloride | Methanesulfonamide | Sulfonamide linkage | Acidic N-H, strong H-bond donor |
| 6 | Phenyl Isocyanate | Phenylurea | Urea linkage | Planar group, H-bond donor/acceptor |
This table is illustrative of common derivatization strategies for primary amines in the context of SRR studies.
Covalent modification of this compound is a key strategy for creating prodrugs. A prodrug is a chemically modified, inactive form of a compound that, upon administration, undergoes conversion to the active parent drug. The primary goal of these chemical modifications is to overcome undesirable physicochemical properties of the parent amine, such as high polarity (which can limit membrane permeability) or susceptibility to first-pass metabolism.
The design of amine prodrugs focuses on creating a temporary, cleavable bond to the nitrogen atom. The linkage is engineered to be stable during storage but labile under specific physiological conditions (e.g., pH changes or enzymatic action).
Common chemical strategies for prodrug modification of primary amines include:
Enaminone Formation : Primary amines can react with 1,3-dicarbonyl compounds to form enaminones. These derivatives are typically more lipophilic than the parent amine. The enaminone linkage is susceptible to hydrolysis, particularly in the acidic environment of the stomach (pH 2-5), which regenerates the parent amine. The stability and hydrolysis rate can be tuned by altering the structure of the dicarbonyl compound.
N-Acyloxyalkoxycarbamates : This strategy involves converting the amine into a carbamate that is further functionalized with an acyloxyalkoxy group. The linkage is designed to be cleaved by non-specific esterase enzymes, which are abundant in the body. The enzymatic cleavage initiates a cascade reaction that ultimately releases the parent amine, carbon dioxide, and an aldehyde.
Phosphoramidates : The amine can be linked to a phosphate group to create a phosphoramidate. These derivatives can improve aqueous solubility and may be designed to be cleaved by phosphatases or other enzymes to release the active amine.
The following table outlines potential prodrug modifications for this compound, focusing on the chemical linkage and its cleavage mechanism.
| Prodrug Moiety | Linkage Type | Required Reagent Example | Cleavage Mechanism | Purpose of Chemical Modification |
| Dimedone | Enaminone | 5,5-Dimethyl-1,3-cyclohexanedione | Chemical Hydrolysis (pH-sensitive) | Increase lipophilicity; mask basicity |
| (Acyloxy)alkyl Carbamate | Carbamate | (Pivaloyloxy)methyl chloroformate | Enzymatic (Esterases) | Mask polarity; create enzyme-labile linker |
| Phenyl Phosphate | Phosphoramidate | Diphenyl phosphoryl chloride | Enzymatic (Phosphatases) | Increase aqueous solubility |
This table provides examples of established prodrug strategies and how they could be chemically applied to a primary amine like this compound.
Future Directions and Emerging Research Avenues for 1r 1 3 Methylcyclopentyl Ethan 1 Amine
Advancements in Sustainable Synthesis and Biocatalysis
Traditional industrial synthesis of chiral amines often involves multi-step processes that utilize harsh conditions, unsustainable transition metal catalysts, and generate significant chemical waste. openaccessgovernment.org A primary future direction for the synthesis of (1R)-1-(3-Methylcyclopentyl)ethan-1-amine is the adoption of green chemistry principles, with biocatalysis at the forefront.
Biocatalysis, the use of enzymes for chemical transformations, offers a sustainable alternative to conventional methods. mdpi.comnih.gov Enzymes operate under mild conditions, are biodegradable, and exhibit exquisite chemo-, regio-, and stereoselectivity, which can significantly reduce the need for protecting groups and purification steps. openaccessgovernment.orgresearchgate.net For the synthesis of chiral amines, several classes of enzymes are particularly promising:
Transaminases (TAs): These enzymes are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com A future approach for synthesizing this compound could involve the transamination of 1-(3-methylcyclopentyl)ethan-1-one, using a highly selective ω-transaminase (ω-TA) to achieve high enantiomeric excess. mdpi.com
Amine Dehydrogenases (AmDHs): Researchers have successfully used a combination of alcohol dehydrogenase and amine dehydrogenase in biocatalytic cascades to convert alcohols directly into chiral amines. openaccessgovernment.org This strategy represents a highly atom-efficient route that could be developed for the target compound.
Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to produce chiral amines and are a focus of intense research for biocatalyst development. acs.org
The move towards biocatalysis is not merely a substitution of reagents but a paradigm shift in synthetic strategy, aiming for processes that are both economically viable and environmentally benign. hims-biocat.eu The exploration of non-conventional media, such as deep eutectic solvents or micellar catalysis, may further enhance enzyme stability and reaction efficiency. nih.govresearchgate.net
Table 1: Comparison of Synthetic Approaches for Chiral Amines
| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Catalyst | Often heavy/transition metals openaccessgovernment.org | Enzymes (e.g., Transaminases, Dehydrogenases) mdpi.com |
| Reaction Conditions | Harsh (high temp/pressure) openaccessgovernment.org | Mild (ambient temp/pressure, aqueous media) researchgate.net |
| Stereoselectivity | Often requires chiral auxiliaries or resolution openaccessgovernment.org | High intrinsic enantioselectivity hims-biocat.eu |
| Waste Generation | High, copious byproducts openaccessgovernment.org | Low, biodegradable catalysts mdpi.com |
| Atom Economy | Can be low due to multi-step processes | Potentially very high, especially in cascade reactions openaccessgovernment.org |
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and optimized. mdpi.com For a specific target like this compound, AI and machine learning (ML) offer powerful tools to accelerate development.
Recent advancements have seen the application of ML models to predict the activity and selectivity of enzymes. nih.govresearchgate.net By training algorithms on existing enzyme sequence and reactivity data, it is possible to identify promising enzyme candidates for a specific transformation or even guide the protein engineering process to create bespoke biocatalysts with enhanced performance for the synthesis of the target amine. nih.govresearchgate.net This data-driven approach can drastically reduce the time and effort required in the lab.
Table 2: Applications of AI/ML in Chiral Amine Synthesis
| Application Area | Description | Potential Impact on this compound Synthesis |
|---|---|---|
| Enzyme Engineering | ML models predict enzyme function from sequence, guiding mutations to improve activity and selectivity. nih.govresearchgate.net | Creation of a custom transaminase or reductase with superior performance for the target molecule. |
| Retrosynthetic Planning | AI algorithms propose novel and efficient synthetic routes to a target molecule. mdpi.comnih.gov | Discovery of a more cost-effective or sustainable manufacturing process. |
| Reaction Optimization | Predictive models suggest optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and purity. mdpi.com | Faster process development and improved reaction efficiency. |
| Catalyst Discovery | AI can screen vast chemical spaces to identify new, non-enzymatic catalysts for asymmetric amination. mdpi.com | Identification of novel, highly efficient catalysts for the synthesis. |
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond improving its synthesis, a significant research avenue lies in exploring the novel reactivity of this compound itself. As a chiral building block, it serves as a scaffold for the creation of new, more complex molecules with potentially unique properties.
Future research will likely focus on derivatization strategies to generate libraries of new compounds. This could involve:
N-Functionalization: Modifying the primary amine group through reactions such as acylation, alkylation, or arylation to produce a diverse range of amides, secondary, and tertiary amines.
Ring Functionalization: Developing methods for the selective functionalization of the 3-methylcyclopentyl ring. While challenging, this could introduce additional stereocenters or functional groups, leading to novel molecular architectures.
Catalyst and Ligand Development: Employing the chiral amine as a ligand for transition metal catalysts or as an organocatalyst. The specific stereochemistry of the compound could be used to induce asymmetry in a wide range of chemical reactions.
The synthesis of novel derivatives containing the cyclopentylamine (B150401) moiety has been explored for various biological activities. nih.gov By systematically exploring these transformations, chemists can unlock new applications for this compound in fields ranging from medicinal chemistry to materials science.
Development of High-Throughput Experimentation (HTE) and Analytical Platforms for Chiral Amines
To effectively explore the vast number of potential catalysts, enzymes, and reaction conditions, high-throughput experimentation (HTE) is indispensable. nih.gov A major bottleneck in HTE for chiral molecules has been the slow pace of analysis for determining yield and, crucially, enantiomeric excess (ee). nih.govrsc.org
Future research will heavily rely on the development and implementation of rapid and robust analytical platforms tailored for chiral amine synthesis. rsc.org Emerging techniques that can be applied to optimize the synthesis of this compound include:
Fluorescence-Based Assays: These methods use fluorescent probes that interact differently with each enantiomer of a chiral amine, allowing for the rapid determination of concentration and ee in microplate format. nih.govnih.gov
High-Throughput Circular Dichroism (CD): This technique can determine the ee of samples by incorporating the chiral amine into a CD-active complex, enabling screening of hundreds of samples quickly. nih.gov
High-Throughput NMR Spectroscopy: Novel 19F NMR-based assays have been developed that allow for the simultaneous and rapid determination of both conversion and enantioselectivity, boosting analytical efficiency by more than tenfold compared to traditional chromatographic methods. acs.org
By integrating these advanced analytical platforms with robotic synthesis workstations, researchers can screen thousands of reaction permutations in a matter of hours. nih.govsu.se This capability will dramatically accelerate the discovery of optimal biocatalysts and reaction conditions for the sustainable and efficient production of this compound.
Q & A
Q. What spectroscopic methods are recommended for characterizing the enantiomeric purity of (1r)-1-(3-Methylcyclopentyl)ethan-1-amine?
- Methodological Answer : Enantiomeric purity can be determined using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (90:10, v/v) at 1.0 mL/min. Confirmatory analysis via 1H NMR with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomer-specific splitting patterns. For quantification, LCMS with electrospray ionization (ESI) ensures both purity assessment (e.g., 94.79% purity in analogous amines ) and mass confirmation (e.g., ESIMS m/z matching calculated molecular weight).
Q. How can catalytic hydrogenation conditions be optimized for synthesizing this compound?
- Methodological Answer : Use chiral catalysts like (R)-BINAP-Ru complexes under 50–100 psi H₂ pressure in ethanol at 60°C. Monitor reaction progress via TLC (silica gel, ninhydrin visualization). Post-reduction, isolate the amine via acid-base extraction (e.g., 1M HCl wash, followed by basification with NaOH). Optimize yield (>90%) by controlling substrate-to-catalyst ratios (10:1) and reaction time (12–24 hours), as demonstrated in analogous cyclopentylamine syntheses .
Q. What analytical techniques are suitable for determining LogP and polar surface area (PSA) of this compound?
- Methodological Answer : LogP (2.715 in similar amines ) can be measured via shake-flask method using octanol/water partitioning followed by UV spectrophotometry. PSA (26.02 Ų ) is calculated computationally using tools like Molinspiration or Schrodinger’s QikProp. Validate results with experimental data from HPLC retention times correlated with hydrophobicity indices.
Advanced Research Questions
Q. How can racemic mixtures of this compound be resolved during synthesis?
- Methodological Answer : Employ diastereomeric salt formation using chiral acids (e.g., L-tartaric acid) in ethanol. Recrystallize the salt to >99% enantiomeric excess (ee), then liberate the free amine via basification. Alternatively, kinetic resolution with immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents selectively acylates one enantiomer. Monitor ee via chiral HPLC .
Q. What strategies mitigate discrepancies between computational conformational analysis and experimental NMR data?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to predict NMR chemical shifts. Compare with experimental 1H/13C NMR data (e.g., δ 1.61 ppm for methyl groups in analogous structures ). Adjust computational models by incorporating solvent effects (e.g., CDCl₃ via IEFPCM) and van der Waals corrections. Use NOESY to validate spatial arrangements of the methylcyclopentyl moiety .
Q. How does the steric environment of the 3-methylcyclopentyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky 3-methyl group hinders nucleophilic attack at the cyclopentyl carbon, favoring Buchwald-Hartwig amination over SN2 pathways. Use Pd(OAc)₂/XPhos catalysts in toluene at 110°C to couple with aryl halides. Reaction yields (>85%) depend on steric maps generated via molecular mechanics simulations (e.g., MMFF94) to predict accessibility of the amine group .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s stability under acidic conditions be addressed?
- Methodological Answer : Conduct accelerated stability studies in 0.1M HCl (pH 1.2) at 40°C for 72 hours. Analyze degradation products via LCMS and compare with control samples. If instability is observed, modify storage conditions to inert atmosphere (N₂) and avoid prolonged exposure to light, as recommended for structurally related hydrochlorides .
Physicochemical Property Table
| Property | Method/Value | Reference |
|---|---|---|
| LogP | 2.715 (experimental) | |
| PSA | 26.02 Ų (calculated) | |
| Chiral Purity | >99% ee (via chiral HPLC) | |
| Optimal Synthesis | 91% yield (catalytic hydrogenation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
